ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21FN4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.14959795 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021628847, also known as ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate or F2233-0659, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis .
Mode of Action
AKOS021628847 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS021628847 can protect against mitochondrial dysfunction .
Biochemical Pathways
The inhibition of VDAC1 by AKOS021628847 affects the mitochondrial apoptotic pathway. In normal conditions, VDAC1 allows the passage of metabolites across the mitochondrial outer membrane. During apoptosis, vdac1 forms oligomers that allow the release of cytochrome c from the mitochondria, triggering the caspase cascade that leads to cell death . By inhibiting VDAC1 oligomerization, AKOS021628847 prevents the release of cytochrome c, thereby inhibiting apoptosis .
Result of Action
The primary result of AKOS021628847’s action is the inhibition of apoptosis. In cell culture models, AKOS021628847 has been shown to inhibit selenite-induced VDAC1 oligomerization, cytochrome c release, and apoptosis . This suggests that AKOS021628847 could potentially be used to protect cells from apoptosis under conditions of mitochondrial stress .
Biological Activity
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethyl ester : Enhances solubility and bioavailability.
- Pyrido[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.
- 4-Fluorophenyl group : May influence pharmacological properties through electronic effects.
This compound primarily acts as an inhibitor of ecto-5’-nucleotidase (CD73) . This enzyme plays a crucial role in the adenosine signaling pathway by catalyzing the conversion of extracellular ATP to adenosine. By inhibiting CD73:
- The compound reduces adenosine production.
- It may have therapeutic effects in conditions where adenosine contributes to tumor progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance:
- Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
- The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets.
Enzyme Inhibition
The compound's inhibition of ecto-5’-nucleotidase suggests potential applications in treating cancer and inflammatory diseases. The following table summarizes related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
Study on Cytotoxic Effects
In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines:
- Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
- This compound was included in this evaluation due to its structural similarity to other effective derivatives.
Mechanistic Studies
Mechanistic studies have demonstrated that the compound's inhibition of CD73 leads to decreased levels of adenosine in vitro. This reduction can potentially reverse immunosuppressive effects observed in tumor microenvironments.
Future Directions
Further research is warranted to explore:
- The full pharmacological profile of this compound.
- Its interactions with other biological targets.
- Potential modifications to enhance selectivity and efficacy.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSPWOMDCDKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.